Brilliant lake red R

Description

Historical Trajectories of Brilliant Lake Red R in Chemical Research

The history of this compound is intertwined with the development of synthetic organic dyes and pigments. The creation of lake pigments, which are insoluble metal salts of dyes, has been a known method for centuries, refined significantly in the late 18th and 19th centuries. wikipedia.orgnationalgallery.org.uk The broader class of azo dyes, from which this compound is derived, gained prominence following the synthesis of the first azo dye in the mid-19th century. Research in this area focused on creating stable and vibrant colorants for textiles, inks, and coatings. tate.org.uk this compound, as a specific azo lake pigment, emerged from this historical trajectory of synthetic dye chemistry. Studies have characterized its structure and properties using analytical methods such as gravimetric analysis, UV absorption spectroscopy, and electrophotography. cymitquimica.com Research has also investigated its synthesis and the metal-exchange processes involved in preparing its different salt forms. morana-rtd.com

Interdisciplinary Significance in Contemporary Academic Research

This compound holds interdisciplinary significance in contemporary academic research, particularly in fields where its properties as a pigment are relevant. In materials science and chemistry, research may focus on optimizing its synthesis, improving its lightfastness and stability in various media, or developing new analytical techniques for its detection and characterization. morana-rtd.com Its use in historical artifacts, such as paintings, has led to research in conservation science to understand its degradation mechanisms and inform preservation strategies. tate.org.ukmorana-rtd.com While primarily known as a pigment, the core structure of this compound, an azo dye derivative, can be relevant in research involving the interaction of dyes with biological molecules or cellular components, such as in biological staining techniques, although this is a less prominent area compared to its pigment applications. ontosight.aiwikipedia.org

Fundamental Chemical Classification and Relevance for Research

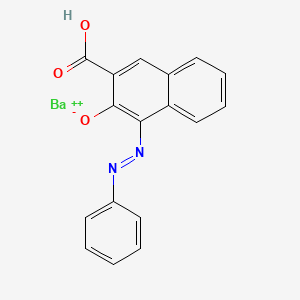

This compound is fundamentally classified as an organic pigment and, more specifically, as a lake pigment derived from an azo dye. ontosight.aiontosight.aispecialchem.com Azo dyes are characterized by the presence of one or more azo groups (-N=N-) linking aromatic rings. ontosight.ai Lake pigments are formed by precipitating soluble dyes onto an inert binder or by reacting the dye with a metal salt to form an insoluble complex. wikipedia.org In the case of this compound, the dye molecule forms a salt with a metal cation, such as barium (Ba²⁺) or calcium (Ca²⁺). ontosight.aiontosight.ai This classification is crucial for research as it dictates the compound's chemical behavior, solubility (generally insoluble in water), and interactions with different solvents and matrices. ontosight.aiontosight.aicymitquimica.com Research into this compound often leverages analytical techniques suitable for organic pigments and metal-containing compounds.

Chemical Information for this compound (Calcium Salt)

| Property | Value | Source |

| Molecular Formula | C₃₄H₂₂CaN₄O₆ | cymitquimica.com, biosynth.com |

| Molecular Weight | 622.65 g/mol | cymitquimica.com, biosynth.com |

| CAS Number (Calcium Salt) | 6371-76-2 | specialchem.com, biosynth.com |

| Color | Orange-red | cymitquimica.com |

| Functional Groups | Sulfamic acid, hydroxyl group, colorant | cymitquimica.com |

Note: Data presented is primarily for the calcium salt form, which is often referred to as this compound Calcium or Pigment Red 64:1.

Selected Research Findings Related to this compound

Research on this compound and related azo lake pigments has provided insights into their properties and behavior. Studies have characterized the sodium, barium, and calcium salts of Lithol Red (a related pigment) using techniques such as nuclear magnetic resonance spectroscopy, powder X-ray diffraction, Fourier transform infrared spectroscopy, Raman spectroscopy, and laser desorption ionization mass spectrometry. morana-rtd.com These studies revealed that commercial samples can contain impurities, highlighting the importance of characterizing synthesized forms for accurate research. morana-rtd.com Light aging experiments on Lithol Red salts have shown that while the neat powder may be lightfast, the pigment can exhibit poor light stability within paint systems, suggesting that the binding medium influences photodegradation. morana-rtd.com

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

16508-79-5 |

|---|---|

Molecular Formula |

C14H34O6Si2 |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Research of Brilliant Lake Red R

Advanced Synthetic Routes and Mechanistic Investigations

The core synthesis of azo dyes like Brilliant Lake Red R typically involves the diazotization of an aromatic amine followed by coupling with a coupling component. For this compound, aniline (B41778) is diazotized and coupled with 2-hydroxy-3-naphthoic acid. The resulting soluble azo dye is then converted into an insoluble lake pigment by reaction with a metal salt.

While the fundamental synthetic route is established, advanced research explores methods to improve yield, purity, and control over particle size and morphology. Although specific advanced routes and detailed mechanistic investigations solely focused on this compound are not extensively detailed in the provided search results, research into the synthesis of other lake pigments, such as madder lake, highlights common approaches and considerations. For instance, studies on madder lake synthesis involve steps like extraction in acid media, complexation with metal ions (like Al³⁺), and precipitation by adding salts. researchgate.net The mechanism of complex formation following salt formation has been investigated, showing the formation of intermediate monobasic salts from which complexes are produced with the chelating metal ion. researchgate.net These studies provide insights into the general principles applicable to the lake formation of azo dyes like this compound.

Studies on Salt Formation and Complexation in this compound Synthesis

This compound is predominantly encountered as a metal salt, with calcium and barium salts being common. ontosight.aicymitquimica.comontosight.ai The formation of these salts is crucial for creating the insoluble lake pigment. The calcium salt, for example, involves calcium ions acting as counterions in a 2:1 ratio with the dye molecule, contributing to its stability and solubility characteristics in aqueous solutions. ontosight.ai The barium salt also involves the barium ion complexed with two molecules of the dye, resulting in a stable and insoluble pigment with high lightfastness and color strength. ontosight.ai

Research in this area investigates the conditions influencing salt formation and complexation, such as the choice of metal salt, concentration, temperature, and pH, which can impact the pigment's properties like particle size, crystal structure, and color shade. Studies on other lake pigments, like lac dye, have explored the preparation of aluminium and calcium lakes under different conditions, noting that the order of adding metal salts can influence the characteristics of the resulting lake pigment, such as glossiness and color depth. semanticscholar.orgscielo.br

Derivatization Strategies for Modified this compound Structures

Derivatization strategies aim to modify the basic structure of this compound to alter its properties, such as solubility, stability, color, or interactions with different matrices. While specific research on the derivatization of this compound itself is not detailed in the search results, the concept of derivatization is a common approach in chemistry to enhance or change the characteristics of compounds. For example, derivatization techniques are used to modify analytes for improved detection and quantification in analytical chemistry. researchgate.net Structural modification strategies are also employed in the design of other dye classes, such as BODIPY dyes, to tune their spectral and photophysical properties. rsc.org

Potential derivatization strategies for this compound could involve modifications to the phenyl or naphthoic acid rings, or alterations to the azo linkage, to introduce new functional groups or change the electronic distribution within the molecule. Research might explore how these structural changes affect the pigment's color performance, lightfastness, heat stability, or compatibility with different application systems like plastics, inks, or cosmetics.

Green Chemistry Approaches in this compound Synthesis Research

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. pro-metrics.orgresearchgate.net Applying green chemistry to this compound synthesis would involve seeking more environmentally friendly reagents, solvents, and synthetic routes.

Research in green chemistry for chemical synthesis explores various approaches, including the use of renewable feedstocks, the development of sustainable catalytic systems, the implementation of energy-efficient technologies like microwave or ultrasound irradiation, and the design of highly productive multicomponent processes. pro-metrics.orgresearchgate.netbeilstein-journals.org While specific green chemistry research directly on this compound synthesis is not provided, the broader field of green chemistry in dye synthesis is an active area. This could involve investigating water-based reaction systems, solvent-free synthesis, or the use of biocatalysts for specific steps in the synthesis of the dye precursor or the lake formation. The concept of minimizing waste and improving atom economy, central to green chemistry, would be key considerations in developing greener synthetic routes for this compound. researchgate.net

Structural Elucidation and Characterization Techniques for Brilliant Lake Red R

Spectroscopic Analysis Methodologies

Spectroscopy is a cornerstone in the molecular and supramolecular structural elucidation of organic pigments like Brilliant Lake Red R. sdc.org.uk These methods provide detailed information about the electronic structure, vibrational modes of functional groups, and the specific arrangement of atoms within the molecule.

UV-Visible spectroscopy is a fundamental technique for characterizing the color properties of pigments by measuring the absorption of light in the visible and ultraviolet regions of the electromagnetic spectrum. researchgate.net

Qualitative Analysis: The distinct red-orange color of this compound is a direct result of its molecular structure, which contains an extensive system of conjugated pi (π) electrons. This system, which includes the azo group (-N=N-) linking benzene (B151609) and naphthalene (B1677914) rings, acts as a chromophore that absorbs light in the blue-green portion of the visible spectrum. The light that is not absorbed is reflected, which the human eye perceives as the complementary color, red. The position of the maximum absorption wavelength (λmax) is directly related to the electronic structure of the pigment's chromophore.

Quantitative Analysis: UV-Vis spectroscopy can be employed for the quantitative determination of the pigment's concentration in a solution, following the principles of the Beer-Lambert Law. The intensity of light absorption at a specific wavelength is directly proportional to the concentration of the chromophore in the sample. This application is useful for quality control and for monitoring the stability or degradation of the pigment under various conditions. biosynth.com

Table 1: Relationship Between Absorbed Wavelength and Observed Color

| Wavelength Range Absorbed (nm) | Color Absorbed | Complementary (Observed) Color |

|---|---|---|

| 400-435 | Violet | Yellow-Green |

| 435-480 | Blue | Yellow |

| 480-490 | Green-Blue | Orange |

| 490-500 | Blue-Green | Red |

| 500-560 | Green | Purple |

| 560-580 | Yellow-Green | Violet |

| 580-595 | Yellow | Blue |

| 595-605 | Orange | Green-Blue |

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical tool used to identify the functional groups present within a molecule. researchgate.net It measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. researchgate.net Each functional group has a characteristic vibrational frequency, allowing for the creation of a unique spectral "fingerprint" for the compound. For this compound, FTIR is crucial for confirming its chemical structure and identifying its predominant tautomeric form. In the solid state, evidence suggests that azo pigments like this compound exist primarily in the keto-hydrazone form rather than the azo-enol form. sdc.org.uk

Key functional groups and their expected vibrational frequencies are detailed in the table below.

Table 2: Expected FTIR Vibrational Frequencies for this compound (Hydrazone Tautomer)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretching | 3300 - 3500 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic, -CH₃) | Stretching | 2850 - 2960 |

| C=O (Ketone) | Stretching | 1630 - 1680 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the detailed structure of organic molecules by providing information on the chemical environment of specific nuclei, primarily hydrogen (¹H NMR) and carbon (¹³C NMR). researchgate.net However, the application of standard solution-state NMR to pigments is often limited by their very low solubility in common NMR solvents. sdc.org.uk

For this reason, solid-state NMR techniques, such as Cross-Polarization Magic Angle Spinning (CP-MAS) ¹³C NMR, are more applicable. sdc.org.ukgoogle.com Solid-state NMR has been successfully used to study microcrystalline pigment powders, providing crucial insights into their structure. For instance, this method has been applied to a series of bisazo pigments to confirm that they exist exclusively as keto-hydrazone tautomers in the solid state. sdc.org.uk While specific experimental NMR data for this compound is not widely published, the expected chemical shift regions for its constituent protons and carbons can be predicted based on its known structure.

Table 3: Predicted NMR Chemical Shift Regions for this compound

| Nucleus Type | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Benzene/Naphthalene Rings) | 6.5 - 8.5 |

| ¹H | N-H (Hydrazone) | 9.0 - 15.0 (broad) |

| ¹H | O-H (Phenolic, if present) | 4.0 - 12.0 (broad) |

| ¹H | Methyl (-CH₃) | 2.0 - 2.5 |

| ¹³C | Aromatic (C-H, C-C, C-Cl, C-S) | 110 - 150 |

| ¹³C | Ketone (C=O) | 170 - 190 |

Raman spectroscopy is a vibrational spectroscopy technique that provides information complementary to FTIR. It is particularly effective for identifying pigments, including this compound, often in situ without the need for sample extraction. um.edu.mtwiley.com The technique involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light, which reveals the vibrational modes of the molecules.

A significant challenge in the Raman analysis of organic pigments is their tendency to produce strong fluorescence, which can overwhelm the much weaker Raman signal. researchgate.net To overcome this limitation, Surface-Enhanced Raman Spectroscopy (SERS) is often employed. SERS involves adsorbing the sample onto a nanostructured metal surface (typically silver or gold), which dramatically enhances the Raman signal while simultaneously quenching fluorescence. researchgate.net This technique allows for the successful identification of red lake pigments that are otherwise difficult or impossible to analyze with conventional Raman spectroscopy. researchgate.net Raman microscopy has been successfully used for the in-situ identification of Pigment Red 53 in historical plastic objects. um.edu.mtwiley.comresearchgate.net

Crystallographic and Morphological Investigations

The solid-state structure of a pigment is a critical factor that governs its application properties, including color, thermal stability, and lightfastness. sdc.org.uk Many organic pigments, including this compound, can exist in multiple crystal forms, a phenomenon known as polymorphism. google.comsdc.org.uk

X-ray Powder Diffraction (XRPD) is the definitive technique for identifying and characterizing the crystalline phases of solid materials. rhhz.netsdc.org.uk The method works by directing X-rays at a powdered sample and measuring the angles at which the X-rays are diffracted by the crystal lattice planes. The resulting diffraction pattern, a plot of diffracted intensity versus the diffraction angle (2θ), is a unique fingerprint for a specific crystalline structure. sdc.org.uk

XRPD is essential for distinguishing between different polymorphs of this compound, as each crystal modification will produce a distinct diffraction pattern. google.com For example, the barium salt (P.R. 53:1) is known to exist in at least an α and a β modification, with the β phase being considerably more yellowish-red. sdc.org.uk The calcium salt (P.R. 53:2) is known to have multiple polymorphic forms. oup.com Research has identified several crystal forms, and patents have claimed different modifications with varying coloristic properties. rhhz.netgoogle.comsdc.org.uk The γ-modification of P.R. 53:2, for instance, is described as a bright, orange pigment. google.comresearchgate.net

Table 4: Characteristic X-ray Powder Diffraction Peaks for Crystal Modifications of Pigment Red 53

| Pigment / Phase | Characteristic Diffraction Angles (2θ) and (Relative Intensities) | Source |

|---|---|---|

| P.R. 53:2 (α-crystals) | 5.1° (100), 10.0° (41.3), 13.7° (16.6), 14.4° (11.1), 20.4° (17) | rhhz.net |

| P.R. 53:2 (δ-crystals) | 4.6° (80.9), 9.4° (16), 10.5° (9.8), 16.7° (10.6), 25.4° (15.2) | rhhz.net |

Transmission Electron Microscopy (TEM) in Micro- and Nanocrystal Morphology Studies

Transmission Electron Microscopy (TEM) is an indispensable tool for investigating the morphology of crystalline materials at the micro- and nanoscale. While specific TEM studies exclusively focused on this compound are not extensively documented in public literature, the technique's application to organic pigments provides a clear framework for its potential use.

TEM analysis would allow for the direct visualization of this compound particles, providing critical data on their size, shape, and size distribution. rsc.org This is crucial as these morphological characteristics significantly influence the pigment's optical properties, such as color, opacity, and lightfastness. By directing a beam of electrons through an ultra-thin sample of the pigment, TEM can produce high-resolution, two-dimensional projection images. Advanced computer vision techniques can then be applied to these images to quantitatively define and classify the nanocrystal morphology, offering a significant improvement in efficiency and objectivity over manual measurements. rsc.org Such an analysis would reveal whether the crystals are, for example, acicular (needle-like), prismatic, or irregular, and could identify the presence of different crystal habits or defects within a sample.

Three-Dimensional Electron Diffraction (3D ED) for Microcrystalline Structure Determination

For materials like this compound that may only be available as micro- or nanocrystals, traditional single-crystal X-ray diffraction can be challenging. Three-Dimensional Electron Diffraction (3D ED), also known by various acronyms such as ADT, RED, or MicroED, has emerged as a revolutionary technique for determining the atomic structure of such small crystals. nih.govrsc.org

3D ED performs single-crystal diffraction on sub-micrometric areas, making it ideal for analyzing nanocrystalline powders. nih.gov The technique involves collecting electron diffraction patterns as the crystal is tilted incrementally. mdpi.com These patterns are then combined to reconstruct a three-dimensional map of the reciprocal space, from which the crystal's unit cell parameters and atomic structure can be determined. mdpi.comnih.gov The ability of 3D ED to work with extremely small crystals makes it particularly valuable for studying organic pigments, which are often difficult to grow into large single crystals suitable for X-ray analysis. nih.govresearchgate.net This method could definitively solve the crystal structure of this compound, providing precise bond lengths, angles, and information about intermolecular packing, which are essential for understanding its chemical and physical properties.

Mass Spectrometry for Molecular Characterization and Impurity Identification

Mass spectrometry (MS) is a powerful analytical technique used to determine the mass-to-charge ratio of ions, allowing for the precise determination of molecular weights and the elucidation of molecular structures. It is particularly effective for identifying the principal components of a sample and for detecting and identifying trace-level impurities. almacgroup.com

In the context of this compound, mass spectrometry is crucial for confirming the molecular weight of the primary dye molecule and for identifying any by-products or contaminants from the manufacturing process. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) combine the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rssl.com High-resolution instruments, such as Quadrupole Time-of-Flight (Q-TOF) mass spectrometers, provide highly accurate mass data, which can be used to propose molecular formulas for unknown compounds. rssl.comnih.gov

Research has shown that commercial samples of this compound can contain several impurities. nih.gov Mass spectrometry, coupled with fragmentation studies (MS/MS), is instrumental in identifying these compounds. nih.gov For instance, studies have successfully isolated and identified specific impurities in this pigment.

Table 1: Identified Impurities in Commercial this compound Samples

| Impurity Name | Identification Status |

|---|---|

| 1-phenylazo-2-naphthol | Isolated and Identified nih.gov |

| Azobenzene (B91143) | Isolated and Identified nih.gov |

This table is interactive. Click on column headers to sort.

The identification of such impurities is critical, as they can affect the pigment's color purity and may have different toxicological profiles. nih.gov

Chromatographic Techniques for Separation and Characterization

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. nih.gov The principle relies on the differential partitioning of components between a stationary phase and a mobile phase. nih.gov For a complex mixture like a commercial-grade pigment, chromatography is essential for isolating the main colorant from impurities and other components.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of organic dyes and pigments. nih.gov By pumping a sample mixture in a solvent (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase), components can be separated based on their chemical properties. nih.govresearchgate.net An HPLC system coupled with a Diode Array Detector (DAD) or a mass spectrometer (as in LC-MS) allows for both the quantification and identification of the separated compounds. nih.govresearchgate.net This technique would be used to establish the purity profile of a this compound sample.

Thin-Layer Chromatography (TLC) is another valuable chromatographic technique used for the separation of non-volatile mixtures. nih.gov In the analysis of this compound, TLC has been effectively used to detect the presence of ethyl acetate-extractable impurities. nih.gov This method involves spotting the sample onto a thin layer of adsorbent material, such as silica (B1680970) gel, on a flat carrier. A solvent (the mobile phase) is drawn up the plate via capillary action, separating the components of the sample at different rates. acs.org

Computational Chemistry Approaches in Structural and Electronic Properties Research

Computational chemistry utilizes computer simulations to help solve chemical problems. It provides a theoretical framework to complement experimental findings, offering insights into molecular structure, properties, and reactivity that can be difficult to obtain through experimentation alone. chemrxiv.org

Density Functional Theory (DFT) in Predictive Structure Analysis

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. core.ac.uk It is a powerful tool for predicting the geometric and electronic properties of molecules like this compound. nih.gov

By solving the Schrödinger equation, DFT calculations can determine a molecule's optimized geometry, vibrational frequencies (correlating to its infrared and Raman spectra), and electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). elixirpublishers.comiau.ir The HOMO-LUMO energy gap is particularly important for dyes, as it relates directly to the wavelength of light the molecule absorbs, and thus its color. researchgate.net Time-dependent DFT (TD-DFT) can be used to simulate the electronic absorption spectra (UV-Vis spectra) of the dye, providing a theoretical basis for its observed color. nih.gov While specific DFT studies on this compound are not widely published, this approach is standard for investigating the structure-property relationships in organic dyes. researchgate.net

Table 2: Potential Applications of DFT for this compound Analysis

| Predicted Property | Significance |

|---|---|

| Optimized Molecular Geometry | Provides precise bond lengths and angles. |

| Vibrational Frequencies | Correlates with experimental IR and Raman spectra for structural confirmation. mdpi.com |

| HOMO/LUMO Energies | Determines the electronic band gap, which is related to color and reactivity. elixirpublishers.com |

| Simulated UV-Vis Spectrum | Predicts the color of the dye based on its electronic transitions. nih.gov |

| Electrostatic Potential Maps | Indicates regions of positive and negative charge, predicting sites for intermolecular interactions. nih.gov |

This table is interactive. Click on column headers to sort.

Molecular Modeling and Docking Studies in Dye Interactions

Molecular modeling encompasses a range of computational techniques used to represent and manipulate the structures of molecules and to simulate their behavior. mdpi.com Molecular docking is a specific type of modeling that predicts the preferred orientation of one molecule when bound to a second to form a stable complex. nih.gov

For this compound, these techniques could be employed to study its interactions with other molecules or surfaces. For example, modeling could simulate the interaction of the dye molecule with the surfaces of substrate particles (like alumina (B75360) or barium sulfate) in the "laking" process, which is used to create the insoluble lake pigment. Understanding these interactions at a molecular level can provide insights into how the pigment particles are formed and what factors influence their stability and color.

Furthermore, if the dye were to be used in a biological context, molecular docking could predict how it might bind to proteins or other biomolecules. mdpi.com These simulations calculate the binding affinity and can identify key interactions, such as hydrogen bonds or hydrophobic interactions, that stabilize the dye-molecule complex. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 1-phenylazo-2-naphthol |

| Azobenzene |

| Alumina |

Analytical Research and Purity Assessment of Brilliant Lake Red R

Development and Validation of Detection and Quantification Methods

The accurate detection and quantification of Brilliant Lake Red R are foundational to its quality control. A variety of analytical techniques have been developed and validated for this purpose, with High-Performance Liquid Chromatography (HPLC) coupled with UV-Visible or Diode Array Detection (DAD) being the most prevalent. These methods are favored for their sensitivity, specificity, and ability to separate the primary colorant from impurities.

Method validation is a critical process that ensures an analytical method is fit for its intended purpose. This involves assessing several key performance parameters, as detailed in the table below, which presents typical validation data for an HPLC-UV/Vis method for a comparable azo dye.

Interactive Data Table: Typical HPLC-UV/Vis Method Validation Parameters for Azo Dye Analysis

| Parameter | Typical Value | Description |

| **Linearity (R²) ** | > 0.995 | Indicates a direct proportional relationship between the concentration of the analyte and the instrument's response over a specific range. |

| Limit of Detection (LOD) | 0.05 - 0.2 µg/mL | The lowest concentration of the analyte that can be reliably detected by the analytical instrument. |

| Limit of Quantification (LOQ) | 0.15 - 0.6 µg/mL | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |

| Precision (%RSD) | < 5% | The closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. |

| Accuracy/Recovery (%) | 95 - 105% | The closeness of the measured value to the true value, often assessed by analyzing a sample with a known concentration of the analyte. |

Other techniques, such as Ultra-High-Performance Liquid Chromatography (UHPLC), offer faster analysis times and improved resolution. Liquid Chromatography-Mass Spectrometry (LC-MS) provides enhanced selectivity and structural information, which is particularly useful for the unequivocal identification of the dye and its impurities.

Impurity Profiling and Characterization Studies in Commercial Preparations

One study found that commercial samples of this compound contained several ethyl acetate (B1210297) extractable impurities, with 1-phenylazo-2-naphthol and azobenzene (B91143) being specifically isolated and identified. biosynth.com Furthermore, regulatory bodies set strict limits on the levels of certain impurities in the corresponding straight dye, D&C Red No. 31. These specifications provide a clear framework for the purity requirements of the color additive.

Interactive Data Table: Known Impurities and Regulatory Limits in D&C Red No. 31

| Impurity | Regulatory Limit | Source/Type |

| Aniline (B41778) | ≤ 0.2% | Unreacted starting material |

| 3-Hydroxy-2-naphthoic acid, calcium salt | ≤ 0.4% | Unreacted intermediate |

| Subsidiary Colors | ≤ 1% | By-products from side reactions |

| Lead (as Pb) | ≤ 20 ppm | Process-related contaminant |

| Arsenic (as As) | ≤ 3 ppm | Process-related contaminant |

| Mercury (as Hg) | ≤ 1 ppm | Process-related contaminant |

Impurity profiling studies typically employ a combination of chromatographic and spectroscopic techniques. HPLC and UHPLC are used to separate the impurities from the main dye, while mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for their structural elucidation.

Matrix Effects and Sample Preparation Challenges in this compound Analysis

The analysis of this compound in real-world samples, such as cosmetics and food products, is often complicated by the presence of a complex matrix. The sample matrix comprises all the components of the sample other than the analyte of interest. These components can interfere with the analytical measurement, leading to inaccurate results. This phenomenon is known as the "matrix effect."

In the analysis of cosmetics, particularly in waxy matrices like lipsticks, the extraction of the dye can be challenging. The fats, oils, and waxes that form the bulk of the product can interfere with the chromatographic analysis. Therefore, effective sample preparation is a critical step to remove these interfering substances and isolate the this compound.

Several sample preparation techniques have been developed to address these challenges:

Liquid-Liquid Extraction (LLE): This classic technique involves partitioning the analyte between two immiscible liquids to separate it from matrix components.

Solid-Phase Extraction (SPE): This method uses a solid sorbent to selectively retain either the analyte or the interfering components, allowing for their separation.

Matrix Solid-Phase Dispersion (MSPD): This technique is particularly useful for solid and semi-solid samples, where the sample is blended with a solid support and the analyte is then eluted with a suitable solvent.

Supercritical Fluid Extraction (SFE): This method utilizes a supercritical fluid, such as carbon dioxide, to selectively extract the matrix components, leaving the dye behind for subsequent analysis.

The choice of sample preparation method depends on the nature of the matrix and the analytical technique being used. The goal is to develop a robust procedure that provides high recovery of the analyte while minimizing matrix effects.

Standardization and Reference Material Development in Analytical Chemistry

Standardization and the availability of reference materials are cornerstones of accurate and reliable analytical measurements. In the context of this compound, these elements ensure that results from different laboratories are comparable and that the quality of the product is consistently maintained.

While there is no evidence of a Certified Reference Material (CRM) for this compound from major metrological institutes such as the National Institute of Standards and Technology (NIST), high-purity reference standards are commercially available from various chemical suppliers. These standards are crucial for:

Instrument Calibration: Establishing the relationship between the analytical signal and the concentration of the analyte.

Method Validation: Assessing the performance characteristics of an analytical method.

Quality Control: Ensuring the ongoing accuracy and precision of analytical measurements.

In the United States, the Food and Drug Administration (FDA) operates a batch certification program for color additives, including D&C Red No. 31, the straight dye corresponding to this compound. This program serves as a form of standardization, as each batch of the color additive must meet the FDA's specifications for identity, purity, and composition before it can be legally used in regulated products. This regulatory oversight ensures that commercial preparations of this compound adhere to a consistent quality standard.

Environmental Chemistry and Degradation Studies of Brilliant Lake Red R

Environmental Fate and Transport Research

The behavior of Brilliant Lake Red R in the environment is influenced by its physical and chemical properties, particularly its solubility and particulate nature.

Persistence and Distribution Studies in Environmental Compartments

Due to its particulate character, particle size, and density, this compound is likely to settle by gravity to sediments if released into water bodies canada.ca. In terrestrial environments, it is expected to remain in soils if released canada.ca. It is not anticipated to be significantly present in other environmental media and is not expected to undergo long-range atmospheric transport due to its low volatility at typical environmental temperatures canada.ca. Studies on similar persistent pigments like Pigment Red 3 and Pigment Red 181 support the expectation of persistence in water, soil, and sediment canada.cacanada.ca. For Pigment Red 181, model results predicted a half-life in water and soil of over 182 days and in sediments of over 365 days, indicating persistence canada.ca.

Interactions with Environmental Matrices (e.g., water, soil)

The interaction of dyes with environmental matrices like water and soil is complex and can involve processes such as adsorption. The ionic nature of organic dye molecules can influence their interaction with soil mlsu.ac.in. Studies on other Brilliant Blue dyes used as tracers in soil hydrology have shown that these dyes can interact with soil, with factors like pH, ionic strength, and soil composition (e.g., clay content) affecting their sorption behavior mlsu.ac.inresearchgate.net. Increased ionic strength has been shown to lead to increased sorption of Brilliant Blue FCF mlsu.ac.in. The adsorption of dyes by soil can be described by models like the Langmuir equation, which helps determine the maximum adsorption capacity researchgate.net. Research on Reactive Brilliant Red X-3B has indicated that its adsorption behavior in soil can be described by the Langmuir equation, with maximum adsorption capacity varying depending on soil type researchgate.net. Soil organic matter content and temperature can also influence the adsorption and desorption of dyes in soil researchgate.net.

Degradation Mechanisms and Pathways Research

While this compound is considered persistent, research into the degradation of azo dyes, in general, provides insights into potential mechanisms that could, to some extent, affect this compound or related structures. Biological degradation, particularly microbial processes, is a significant area of study for azo dye remediation tandfonline.comnih.gov.

Biological Degradation Processes (e.g., Microbial Decolorization and Bioremediation)

Microbial degradation offers an environmentally friendly and cost-effective alternative to physicochemical methods for dye removal from wastewater nih.gov. Various microorganisms, including bacteria, fungi, algae, and actinomycetes, are capable of decolorizing and degrading dyes d-nb.inforesearchgate.net. Bacterial degradation of azo dyes is frequently studied due to the viability, availability, and high activity of bacteria scientifictemper.com. Bacteria can biodegrade azo dyes under both aerobic and anaerobic conditions scientifictemper.com. Fungi, particularly filamentous fungi, are also known for their ability to degrade various dyes d-nb.info.

Microbial decolorization can occur through different mechanisms, including biodegradation and biosorption d-nb.inforesearchgate.net. While biosorption removes the dye by adsorption onto the microbial biomass, biodegradation involves the breakdown of the dye molecule d-nb.info.

Enzymatic Pathways in Microbial Degradation of Azo Dyes

The enzymatic breakdown of the azo linkage (-N=N-) is a key step in the microbial degradation of azo dyes mst.dk. This cleavage is often facilitated by enzymes such as azoreductases, which are produced by bacteria under anaerobic conditions scientifictemper.com. The reductive cleavage of the azo bond can lead to the formation of aromatic amines, which may be further degraded by other enzymes like hydroxylases and oxygenases under aerobic conditions scientifictemper.com.

Besides azoreductases, other enzymes produced by microorganisms, such as laccases and peroxidases (including lignin (B12514952) peroxidases and manganese peroxidases), play a role in the degradation of azo dyes tandfonline.comd-nb.infomdpi.com. Laccases, in particular, are capable of oxidizing a broad range of aromatic compounds and contribute to the breakdown of complex dye structures tandfonline.commdpi.com. Some bacterial strains have been found to utilize multiple enzymes, including laccase, azoreductase, and lignin peroxidase, in their dye decolorization mechanisms mdpi.com. Fungi also produce accessory oxidases that can enhance the efficiency of peroxidases in dye degradation tandfonline.com.

Biosorption Mechanisms in Microbial Dye Removal

Biosorption is a passive process where dye molecules adhere to the surface of microbial biomass, which can be either living or dead cells d-nb.infotuiasi.roeeer.org. This mechanism is particularly useful for removing pollutants that are not easily biodegradable tuiasi.ro. Microbial biosorbents, including bacteria, fungi, and algae, have been extensively studied for their ability to remove dyes from aqueous solutions tuiasi.ro.

The biosorption process involves the interaction between the dye molecules and functional groups present in the cell wall or extracellular polymeric substances (EPS) of microorganisms eeer.orgfrontiersin.org. These functional groups can include hydroxyl, carboxyl, amino, sulphate, or phosphate (B84403) groups eeer.org. The mechanisms behind biosorption can involve ion exchange, complexation, precipitation, reduction, and chelation frontiersin.org. Dead microbial biomass is often used for biosorption as it can effectively remove contaminants, even at low concentrations eeer.org. While biosorption is effective in removing color from wastewater, it primarily transfers the pollutant from the liquid phase to the solid phase (biomass) and does not necessarily transform the dye into non-toxic forms, which can still pose a disposal challenge d-nb.info.

Compound Names and PubChem CIDs

| Compound Name | PubChem CID |

| This compound | Not readily available in search results for the specific compound, but related dyes like D&C Red 9 (Pigment Red 53:1) have CID 21238. The CAS number 6371-76-2 is associated with this compound (Ca Lake) specialchem.com. Another CAS number 5858-77-5 is also associated with this compound echemi.com. Finding a direct PubChem CID for "this compound" proved challenging within the search results, with related or similar dyes appearing more frequently. |

| D&C Red 31 | Not found in search results with a specific CID. |

| CI 15800 | Not found in search results with a specific CID. |

| Reactive Red 141 | Not found in search results with a specific CID. |

| Brilliant Blue R | 6104-59-2 echemi.com, also associated with CID 16345 picclick.co.uk. |

| Amido black | Not found in search results with a specific CID. |

| Direct Red 5B | Not found in search results with a specific CID. |

| Methyl orange | Not found in search results with a specific CID. |

| Remazol brilliant blue R | Not found in search results with a specific CID. |

| Congo red | Not found in search results with a specific CID. |

| Reactive black 5 | Not found in search results with a specific CID. |

| Ponceau S | Not found in search results with a specific CID. |

| Evans blue | Not found in search results with a specific CID. |

| Fast green | Not found in search results with a specific CID. |

| Janus green B | Not found in search results with a specific CID. |

| Cibacron brilliant red | Not found in search results with a specific CID. |

| Tartrazine | Not found in search results with a specific CID. |

| Crystal violet | Not found in search results with a specific CID. |

| Alura red AC | 33258 nih.gov. |

| Brilliant green | Not found in search results with a specific CID. |

| Direct violet 51 | Not found in search results with a specific CID. |

| Direct yellow 12 | Not found in search results with a specific CID. |

| Direct blue 15 | Not found in search results with a specific CID. |

| Direct red 23 | Not found in search results with a specific CID. |

| Reactive yellow-145 | Not found in search results with a specific CID. |

| Methylene blue | Not found in search results with a specific CID. |

| Acid Blue 9 | Not found in search results with a specific CID. |

| Acid Blue 29 | Not found in search results with a specific CID. |

| Reactive Brilliant Red | Not found in search results with a specific CID, but mentioned in the context of biosorption by Aspergillus niger d-nb.info. This might refer to this compound or a similar reactive dye. |

| Acid Red B | Not found in search results with a specific CID. |

| Reactive red 198 | Not found in search results with a specific CID. |

| Remazol Brilliant Violet 5R | Not found in search results with a specific CID. |

| Reactive Red 120 | Not found in search results with a specific CID. |

| Pigment Red 3 | Not found in search results with a specific CID, but its environmental fate is discussed canada.ca. |

| Sudan I | Not found in search results with a specific CID. |

| Pigment Red 181 | Not found in search results with a specific CID, but its environmental persistence is discussed canada.ca. |

| Reactive Brilliant Red X-3B | Not found in search results with a specific CID, but its adsorption in soil is discussed researchgate.net. |

Data Tables

Based on the search results, specific quantitative data for this compound's environmental fate and degradation is limited. However, general trends and findings regarding azo dyes and related pigments can be presented in tables.

Table 1: Predicted Environmental Persistence of Pigment Red 181 (Related Pigment)

| Environmental Compartment | Predicted Half-life | Indication of Persistence |

| Water | > 182 days | Persistent |

| Soil | > 182 days | Persistent |

| Sediment | > 365 days | Persistent |

Note: Data for Pigment Red 181 is used as an example of the expected persistence of pigments like this compound due to limited specific data for this compound itself. canada.ca

Table 2: Examples of Microbial Decolorization Efficiency for Various Dyes

| Microorganism(s) | Dye Decolorized | Decolorization Efficiency (%) | Time | Reference |

| Bacillus cereus strain KM201428 | Reactive black 5 | 97 | Not specified | tandfonline.com |

| Bacillus subtilis | Ponceau S | 71 | Not specified | tandfonline.com |

| Bacillus subtilis | Evans blue | 92 | Not specified | tandfonline.com |

| Bacillus brevis | Janus green B | 94 | Not specified | tandfonline.com |

| Bacillus brevis | Cibacron brilliant red | 100 | Not specified | tandfonline.com |

| Lysinibacillus fusiformis | Brilliant green | 100 | Not specified | tandfonline.com |

| Bacterial consortium (Enterobacter cloacae and Achromobacter pulmonis) | Remazol Brilliant violet 5R and Reactive Red 120 (mixture) | 91.3 | 72 hours | researchgate.net |

| Lysinibacillus fusiformis | Methyl Red | 96 | 2 hours | mdpi.com |

| Aspergillus niger (dead fungal cells) | Reactive Brilliant Red | Adsorption observed | After 24 hours | d-nb.info |

Advanced Oxidation Processes (AOPs) for Degradation

Advanced Oxidation Processes (AOPs) are considered efficient methods for the degradation of organic pollutants, including dyes, in wastewater nih.govmdpi.comijcce.ac.ir. These processes typically involve the generation of highly reactive species, primarily hydroxyl radicals (•OH), which can oxidize complex organic molecules mdpi.comijcce.ac.irmdpi.comresearchgate.net. Some AOPs, depending on the specific process, can also generate other reactive oxygen species like sulfate (B86663) radicals (SO₄•⁻), hydroperoxyl radicals (HO₂•), and superoxide (B77818) radicals (O₂•⁻) mdpi.com.

AOPs can be categorized into photochemical and non-photochemical processes, including techniques such as ozonation, Fenton, photo-Fenton, electro-Fenton, wet air oxidation, UV/H₂O₂, UV/O₃, UV/TiO₂, UV/ZnO, and electrochemical oxidation ijcce.ac.irmdpi.com. The combination of different AOPs can lead to higher oxidation rates due to increased free radical generation ijcce.ac.ir. Research has explored the application of AOPs for the degradation of various dyes, with studies indicating high removal efficiencies, sometimes exceeding 98% mdpi.com. The effectiveness of AOPs is often attributed to their ability to mineralize recalcitrant organic contaminants researchgate.net.

While specific studies focusing solely on the AOP degradation of this compound were not extensively detailed in the provided context, research on similar azo and anthraquinone (B42736) dyes, such as Reactive Brilliant Red X-3B and Remazol Brilliant Blue R, highlights the potential of AOPs in treating colored wastewater mdpi.comulb.ac.be. For instance, a photo-Fenton-like process (UV/Mn²⁺-H₂O₂) was investigated for the degradation of Reactive Brilliant Red X-3B, demonstrating synergistic effects and high decolorization efficiency influenced by factors like catalyst concentration, hydrogen peroxide concentration, and pH mdpi.com. Studies on Remazol Brilliant Blue R have also utilized enzymatic methods, which can involve oxidative processes ulb.ac.bemdpi.com.

The mechanism of degradation in AOPs often involves the attack of reactive radicals on pollutant molecules through hydrogen abstraction, hydroxylation addition, and electron transfer mdpi.com. Factors such as pH and the concentration of oxidizing agents significantly influence the efficiency of these processes mdpi.com. Excessive concentrations of oxidants like hydrogen peroxide can sometimes quench the reactive radicals, reducing degradation efficiency mdpi.com.

Photodegradation Research and Photostability Studies

Photodegradation is a process where dyes and pigments are degraded upon exposure to light researchgate.net. This is a known phenomenon that affects the stability of coloring agents in various applications researchgate.netresearchgate.net. The exact chemical mechanisms of light-induced degradation can be complex researchgate.net.

Research on the photodegradation and photostability of dyes often involves exposing the substances to light sources, such as UV irradiation, and monitoring their degradation over time researchgate.netleuphana.de. Studies on different red dyes, although not specifically this compound, provide insights into the factors influencing photostability. For example, the photostability of organic red food dyes like Red 40, betanin, and carminic acid has been compared, showing that stability can be influenced by the solvent environment researchgate.net.

Photocatalytic degradation, a type of AOP, utilizes photocatalysts (e.g., TiO₂) under light irradiation to generate reactive species and degrade dyes nih.govmdpi.comleuphana.de. Studies have investigated the photocatalytic degradation of various dyes, including "brilliant red dye" (which may or may not be this compound, as dye nomenclature can be complex), using catalysts like TiO₂ under UV light leuphana.de. These studies assess factors such as catalyst loading, pH, and irradiation time to optimize degradation efficiency leuphana.de. For a "brilliant red dye" solution, a study using TiO₂ photocatalysis achieved significant decolorization and reduction in integrated absorbance under optimized conditions leuphana.de.

The photostability of dyes is crucial for their application, and research in this area aims to understand the degradation pathways and identify factors that can enhance stability or promote degradation for environmental remediation researchgate.netresearchgate.net.

Metabolite Identification and Transformation Product Analysis in Degradation Studies

Identifying the intermediate products and metabolites formed during the degradation of dyes is essential for understanding the degradation pathways and assessing the potential toxicity of the transformation products nih.govacs.org. Analytical techniques such as UV-Visible spectroscopy, Fourier Transform Infrared (FTIR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Mass Spectrometry (LC-MS) are commonly employed for this purpose ulb.ac.benih.govacs.orgmdpi.com.

UV-Visible spectroscopy is often used to monitor the decolorization of dye solutions by tracking changes in absorbance at the dye's characteristic wavelength ulb.ac.beacs.org. FTIR spectroscopy can provide information about the changes in functional groups of the dye molecule and the formation of new functional groups in the degradation products acs.orgmdpi.com. GC-MS and LC-MS are powerful techniques for separating and identifying the various intermediate and final degradation products based on their mass spectra and fragmentation patterns ulb.ac.benih.govacs.orgmdpi.comresearchgate.net.

In the context of dye degradation, these techniques help researchers elucidate how the complex dye structure is broken down. For instance, studies on the degradation of azo dyes like Reactive Red 141 and Congo Red using bacterial isolates have utilized FTIR and GC-MS to identify metabolites resulting from the cleavage of azo bonds and the transformation of aromatic rings mdpi.comresearchgate.net. Proposed degradation pathways are often based on the identified intermediate products ulb.ac.bemdpi.com.

While specific metabolite identification studies for this compound during AOP or photodegradation were not detailed, the methodologies used for similar dyes provide a framework for how such analyses would be conducted. The identification of degradation products is crucial for a comprehensive environmental risk assessment, as some transformation products may be more persistent or toxic than the parent compound scispace.com.

Methodologies for Assessing Environmental Impact in Research Contexts

Assessing the environmental impact of chemical compounds like this compound in research contexts involves various methodologies aimed at understanding their potential effects on ecosystems and human health assessmentstools.comresearchgate.netbspublications.net. Environmental Impact Assessment (EIA) is a systematic process used to identify and evaluate the potential impacts of projects, policies, or substances on the environment assessmentstools.comresearchgate.netbspublications.netresearchgate.net.

In research settings, methodologies for assessing the environmental impact of dyes and their degradation products can include:

Toxicity Studies: Evaluating the toxicity of the parent dye and its degradation products on various organisms, such as bacteria, algae, daphnids, and fish mdpi.comresearchgate.net. These studies can assess acute and chronic toxicity and help determine safe environmental concentrations.

Biodegradability Assessments: Determining the extent to which the compound and its transformation products can be broken down by microorganisms in the environment ulb.ac.be. This is crucial for understanding the persistence of the substance.

Bioaccumulation Studies: Investigating whether the compound or its metabolites accumulate in the tissues of organisms, which can lead to biomagnification in the food chain.

Ecological Risk Assessment: A more comprehensive approach that combines exposure assessment and effects assessment to evaluate the likelihood of adverse ecological effects resulting from the presence of the substance in the environment.

Analytical Monitoring: Developing and applying analytical methods to detect and quantify the dye and its degradation products in various environmental matrices like water, sediment, and soil nih.gov. This helps in understanding their distribution and fate.

Modeling: Using mathematical models to predict the environmental fate and transport of the compound, as well as its potential exposure concentrations in different environmental compartments.

Specific methodologies within EIA can include scoping to identify potential impacts, baseline studies to characterize the existing environment, impact prediction and assessment using quantitative methods, and the development of mitigation measures assessmentstools.combspublications.netresearchgate.net. Quantitative methods in EIA may involve assigning importance values to environmental parameters and scoring the quality of these parameters to evaluate the magnitude of impacts researchgate.net. A multidisciplinary approach is often crucial for a comprehensive EIA, considering various areas of potential impact, including water quality, ecology, and human environment assessmentstools.combspublications.net.

While the provided context mentions this compound as a potential health hazard requiring proper handling ontosight.ai, detailed environmental impact assessment studies specifically on this compound using the outlined methodologies were not extensively provided. However, the general principles and techniques described for assessing the environmental impact of dyes and other pollutants are applicable to this compound. Research on the environmental impact of dyes often highlights their low biodegradability and potential toxicity to aquatic life nih.gov.

Research Applications and Performance Studies of Brilliant Lake Red R

Studies on its Performance in Pigment Technology and Materials Science

Research into Brilliant Lake Red R has extensively covered its application as a commercial pigment, evaluating its color, durability, and compatibility with different materials.

This compound is characterized by its vivid, yellowish-red hue. researchgate.net It is known for its excellent color brightness and good tinting strength, which allows it to impart strong color even in small quantities. researchgate.netresearchgate.net The pigment is easily dispersible, making it a popular choice in the printing ink, coatings, plastics, and rubber industries. researchgate.net Its performance in formulations is marked by high color strength and consistency. mdpi.com

The pigment's formulation impacts its final appearance and properties. For instance, resinated forms of the pigment can offer a stronger, cleaner, and more yellow shade, particularly valued in flexographic inks. who.int It is compatible with both oil and water-based systems, adding to its versatility in various product formulations from paints to cosmetics. researchgate.net In printing inks for gravure, flexographic, and offset processes, it is used to produce bright and vibrant red shades. researchgate.net

Table 1: Coloristic and Formulation Properties of this compound

| Property | Description |

|---|---|

| Color | Brilliant, yellowish-red |

| Tinting Strength | High |

| Dispersibility | Good |

| Key Applications | Printing inks (offset, gravure, flexo), plastics (PVC, PE, PP), coatings, rubber |

| Compatibility | Oil and water-based systems |

The stability and fastness of this compound have been a key area of study to determine its suitability for different applications. It offers a balance of vibrant color and moderate lightfastness, making it particularly suitable for indoor and semi-outdoor applications. researchgate.net Its lightfastness is generally considered poor to moderate, especially in tint tones. wikipedia.orgslideshare.net

In plastics, it demonstrates good heat stability, withstanding temperatures up to 260°C in high-density polyethylene (B3416737) (HDPE) for short durations. researcher.life However, its lightfastness in plastics is considered low. researchgate.net Studies on historical plastic objects have shown that Pigment Red 53:1 can undergo significant fading when exposed to light, and this degradation can be influenced by the polymer matrix. mdpi.comresearchgate.net Research on the discoloration of historical polyethylene objects containing PR 53:1 revealed that while the neat pigment powder fades, the fading is more severe within the plastic, suggesting the binder facilitates photodegradation. mdpi.com

In inks and coatings, it exhibits good resistance to chemicals like acids and alkalis, as well as to solvents such as water and ethanol. tandfonline.com However, its resistance to other organic solvents like xylene can be limited. slideshare.nettandfonline.com

Table 2: Fastness Properties of this compound (Pigment Red 53:1)

| Property | Rating/Value | Matrix/Conditions |

|---|---|---|

| Lightfastness (Full Tone) | 5-6 (on a scale of 1-8) | General |

| Lightfastness (Tint Tone) | 3-5 (on a scale of 1-8) | General |

| Heat Resistance | 180-260 °C | Plastics (e.g., PE, PP) |

| Water Resistance | 3-5 (on a scale of 1-5) | Inks/Coatings |

| Acid Resistance (5% HCl) | 4 (on a scale of 1-5) | Inks/Coatings |

| Alkali Resistance (5% NaOH) | 4 (on a scale of 1-5) | Inks/Coatings |

| Ethanol Resistance | 4 (on a scale of 1-5) | Inks/Coatings |

| Xylene Resistance | 3 (on a scale of 1-5) | Inks/Coatings |

Note: Fastness ratings can vary depending on the specific formulation, substrate, and testing standards.

This compound's performance is dependent on its interaction with the surrounding material system. As a laked pigment, it is insoluble in water and most organic solvents, which provides stable performance across a range of applications. researchgate.net Its barium salt formulation offers better solvent and bloom resistance compared to its pure acid form.

In plastics, its dispersion characteristics are considered excellent. slideshare.net The interaction between the pigment and the polymer binder is crucial for its stability. As noted in studies of historical plastics, the polyethylene matrix can accelerate the photodegradation of PR 53:1. mdpi.com The analysis of aged pigment powder has also revealed the formation of phthalic compounds, opening new areas of research into its degradation pathways. mdpi.com In ink formulations, its good flow and stability are noted, although in aqueous alcohol mediums, metal dissociation from the lake can lead to thickening, an issue that can be mitigated by using alternative pigments.

Use in Biological Staining Research and Methodological Development

While many azo dyes have applications in biological staining, specific research detailing the use of this compound (Pigment Red 53:1) for histological or cytological staining is not widely documented in modern scientific literature. A historical study from 1925 investigated the in-vivo staining properties of a compound named "Brilliant Vital Red" in dogs, tracking its removal from the bloodstream by phagocytic cells. nih.gov However, the exact chemical identity of "Brilliant Vital Red" and its relation to modern Pigment Red 53:1 is not clear.

Related compounds, such as Lithol Rubine BK (Pigment Red 57:1), are used as colorants in products that come into contact with the body, such as in lip balms and for coloring cheese rinds. wikipedia.org this compound itself has been used in cosmetics, where it was identified as a cause of pigmented contact dermatitis in some individuals. nih.gov Despite these applications, its use as a specific biological stain in a research or diagnostic laboratory setting for microscopic visualization does not appear to be a significant area of methodological development.

Academic Investigations in Cultural Heritage and Art Conservation

As a synthetic organic pigment developed in the late 19th and early 20th centuries, this compound is a material of interest in the study of modern art and artifacts. researchgate.netmorana-rtd.com

Analytical techniques have been developed to identify synthetic organic pigments in cultural heritage objects. This compound (Pigment Red 53:1) has been identified in historical plastics from the mid-20th century. mdpi.comresearchgate.net For example, it was found as the main red colorant, mixed with titanium dioxide, in red polyethylene lids from the 1950s-1960s. researchgate.net The study of these objects provides insight into the degradation of early plastics and the pigments used to color them. mdpi.com

The identification of synthetic organic pigments like PR 53:1 is crucial for dating, authentication, and understanding the materials used by artists and manufacturers in the 20th century. morana-rtd.com Analytical methods such as Raman microscopy, Fourier-transform infrared spectroscopy (FTIR), and various mass spectrometry techniques (like Py-GC/MS) are employed for the characterization of these pigments in minute samples taken from artworks and artifacts. researchgate.netmdpi.commorana-rtd.com While extensive research exists on the identification of traditional red lake pigments like madder and cochineal in older artworks, the focus on synthetic pigments like PR 53:1 is essential for the conservation and study of modern and contemporary cultural heritage. researchgate.netresearchgate.net

Degradation Studies of this compound in Historical Contexts

This compound, also known by its Colour Index name Pigment Red 53 (PR 53), is a synthetic monoazo pigment that has been used in a variety of applications, including printing inks, plastics, and paints, since its invention in 1902. researchgate.net Studies of its degradation in historical contexts have primarily focused on its use in mid-20th century plastics, where its alteration is a noted concern for the preservation of cultural heritage objects. researchgate.netmdpi.comwiley.com

Research into the permanence of this compound has revealed its susceptibility to fading, particularly when used in certain polymeric matrices. mdpi.com The degradation of this pigment is a significant issue for museum and heritage collections that include plastic artifacts from the 1950s and 1960s. mdpi.comwiley.com

A key study on the discoloration of historical polyethylene objects identified the fading of Pigment Red 53:1 (the barium salt of this compound) as a primary degradation phenomenon. mdpi.com In this research, historical plastic lids from the 1950s-1960s, colored with PR 53:1, showed severe fading after accelerated photoaging. mdpi.com The study concluded that the polyethylene binder likely facilitated the photofading of the pigment. mdpi.com This suggests that the stability of this compound is highly dependent on the medium in which it is dispersed.

The investigation into the degradation of PR 53:1 in these historical plastics also involved the analysis of its degradation products. mdpi.com Through pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS), researchers were able to identify the main chemical fragments produced as the pigment breaks down. mdpi.com Furthermore, the analysis of the aged pigment powder revealed the formation of phthalic compounds, indicating a specific chemical pathway for its degradation. mdpi.com

While the degradation of this compound is well-documented in the context of historical plastics, there is less specific research on its performance in other historical materials such as oil paintings or textiles. Its primary historical applications appear to be in commercial products like printing inks and plastics, which influences the contexts in which its degradation is studied. researchgate.net The fading of β-naphthol pigments, the class to which this compound belongs, is a known issue in cultural heritage, but detailed studies often focus on the materials most commonly found in museum collections. mdpi.com

The following tables present data on the degradation products of Pigment Red 53:1 identified in studies of historical plastics.

Table 1: Main Pyrolysis Products of Pigment Red 53:1 Before and After Artificial Aging

This table shows the main chemical fragments identified through pyrolysis-gas chromatography/mass spectrometry (Py-GC/MS) of a PR 53:1 powder before and after 770 hours of artificial aging. The decrease in the relative abundance of the original pigment's pyrolysis products and the emergence of new products indicates chemical degradation.

| Compound | Molecular Weight (Mw) | Relative Abundance Before Aging (0 h) | Relative Abundance After Aging (770 h) | Designation |

|---|---|---|---|---|

| Main Pyrolysis Product 1 | 141 | High | Decreased | Original Pigment Fragment |

| Main Pyrolysis Product 2 | 144 | High | Decreased | Original Pigment Fragment |

| Main Pyrolysis Product 3 | 266 | High | Decreased | Original Pigment Fragment |

| Decay Product 1 | 148 | Not Detected | Present | Degradation Product |

| Decay Product 2 | 147 | Not Detected | Present | Degradation Product |

Data sourced from a study on the discoloration of historical polyethylene objects. mdpi.com

Table 2: Other Identified Degradation Products of Aged Pigment Red 53:1

This table lists other chemical compounds that have been identified in the analysis of artificially aged PR 53:1, suggesting specific degradation pathways.

| Compound Class | Specific Compound/Component | Analytical Method | Context |

|---|---|---|---|

| Phthalic Compounds | Phthalic anhydride | Evolved Gas Analysis-Mass Spectrometry (EGA-MS) | Detected in the aged pigment powder. |

Data sourced from a study on the discoloration of historical polyethylene objects. mdpi.com

Future Research Directions and Emerging Methodologies

Novel Synthetic Approaches and Sustainable Chemistry Research

The traditional synthesis of azo dyes, including Brilliant Lake Red R, often involves reactions at low temperatures (0–10 °C) to maintain the stability of diazonium salts, and frequently utilizes acids, alkalis, and potentially toxic solvents, which can lead to modest yields and complex product isolation. rsc.orgrsc.org Emerging research in sustainable and green chemistry offers promising alternatives to these conventional methods, aiming to reduce environmental impact, improve efficiency, and enhance safety.

Key areas of research focus on solvent-free reactions, the use of reusable catalysts, and conducting synthesis at room temperature. rsc.orglongdom.org One such innovative approach is the use of a grinding method for the synthesis of azo dyes. rsc.org This technique, performed under solvent-free conditions at room temperature, can significantly minimize waste and reaction time while affording high yields. longdom.org

Another significant development is the application of magnetic solid acid catalysts, such as sulfonic acid functionalized magnetic Fe3O4 nanoparticles (Fe3O4@SiO2-SO3H). rsc.orgrsc.org These catalysts offer several advantages:

Enhanced Stability : They increase the stability of diazonium salts at room temperature, which is a primary challenge in traditional synthesis. rsc.org

Efficiency : The process demonstrates excellent conversion rates under mild conditions. rsc.org

Reusability : The magnetic nature of the catalyst allows for simple product isolation and catalyst recycling, aligning with the principles of green chemistry. rsc.org

These modern methodologies represent a shift towards more environmentally benign and economically feasible production of azo dyes. longdom.org

Table 1: Comparison of Traditional vs. Green Synthetic Approaches for Azo Dyes

| Feature | Traditional Synthesis | Green Chemistry Approaches |

| Temperature | Typically 0–10 °C to stabilize diazonium salts rsc.org | Room temperature enabled by catalysts rsc.orgrsc.org |

| Solvents | Often requires organic solvents, acids, or alkalis rsc.org | Solvent-free or uses green solvents rsc.orglongdom.org |

| Catalyst | May use stoichiometric reagents longdom.org | Reusable solid acid catalysts (e.g., magnetic nanoparticles) rsc.org |

| Methodology | Standard solution-phase reactions | Grinding, mechanochemistry longdom.org |

| Efficiency | Can have modest yields and long reaction times rsc.org | Excellent conversions, shorter reaction times rsc.orglongdom.org |

| Work-up | Can be complex | Simple product isolation and catalyst recovery rsc.org |

Advanced Analytical Techniques for Trace Analysis and In-Situ Characterization

The accurate detection and quantification of this compound, particularly at trace levels in complex matrices like food and environmental samples, is critical for regulatory and research purposes. A variety of advanced analytical techniques are employed for the determination of synthetic colorants. mdpi.com High-performance liquid chromatography (HPLC) is a predominant technique, often coupled with spectrophotometric detectors like UV-Vis or Diode Array (DAD) detectors. mdpi.com For enhanced sensitivity and specificity, liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also widely used. mdpi.comresearchgate.net

The choice of method often depends on the chemical properties of the analyte, such as its polarity. mdpi.com For instance, in Reversed Phase (RP) liquid chromatography, more polar compounds elute before less polar ones. mdpi.com Sample preparation is a crucial step that is highly dependent on the food matrix being analyzed. mdpi.com

Emerging in-situ characterization techniques, which allow for analysis directly on a surface without complex sample preparation, are also gaining traction. Laser-based spectroscopic methods such as Laser-Induced Breakdown Spectroscopy (LIBS), Laser-Induced Fluorescence (LIF), and Raman Spectroscopy are powerful tools for the non-destructive or micro-destructive analysis of pigments on various substrates. unirioja.es These methods can provide both elemental and molecular information, which is valuable for identifying pigments in materials like historical artworks or coated products. unirioja.es

Table 2: Advanced Analytical Techniques for Azo Dye Analysis

| Technique | Principle | Application for this compound |

| HPLC with UV-Vis/DAD | Separation based on polarity and differential partitioning between stationary and mobile phases; detection by light absorbance. mdpi.com | Quantification in food, beverages, and cosmetics. researchgate.net |

| LC-MS/MS | Combines the separation power of LC with the mass analysis capabilities of tandem mass spectrometry for high sensitivity and structural confirmation. mdpi.com | Trace-level detection and identification in complex matrices; confirmation of dye identity. researchgate.net |

| Capillary Electrophoresis (CE) | Separation of ions based on their electrophoretic mobility in an electric field. | Analysis of water-soluble dyes in various samples. |

| Spectrophotometry | Measurement of the absorption of light at a specific wavelength to determine concentration. foodsciencejournal.com | Rapid quantitative analysis, though may lack specificity in complex mixtures. mdpi.comfoodsciencejournal.com |

| Raman Spectroscopy | Inelastic scattering of monochromatic light provides a unique vibrational fingerprint for molecular identification. unirioja.es | In-situ, non-destructive identification of the pigment on surfaces and in materials. |

Comprehensive Environmental Remediation Strategies and Mechanistic Insights

Azo dyes like this compound can be persistent in the environment, making their removal from wastewater a significant research focus. Advanced Oxidation Processes (AOPs) are highly effective methods for degrading these recalcitrant organic pollutants. mdpi.comresearchgate.net These technologies are based on the generation of highly reactive species, primarily hydroxyl radicals (∙OH), which can break down the complex dye molecules. mdpi.com

Several AOPs have been investigated for the degradation of brilliant red dyes:

Photocatalysis : This process utilizes a semiconductor catalyst, commonly titanium dioxide (TiO2), and light irradiation (e.g., UV light) to generate hydroxyl radicals. nih.govresearchgate.net Studies have shown that factors such as pH and catalyst loading are critical variables, with optimal degradation often occurring under acidic conditions (pH 2-3). nih.govleuphana.de This method can achieve significant decolorization (around 90%) in a short treatment time (20 minutes). nih.govresearchgate.net

Photo-Fenton-like Processes : These systems, such as the UV/Mn2+-H2O2 system, combine UV light with a transition metal (like manganese) and hydrogen peroxide to produce hydroxyl radicals. mdpi.com This approach has demonstrated synergistic effects, with the combined system being more effective than its individual components. mdpi.comresearchgate.net

Ultrasonic Cavitation (Sonolysis) : This technique uses high-frequency ultrasound to create, grow, and collapse micro-bubbles in a liquid, generating localized hot spots that can degrade pollutants. nih.gov The degradation rate can be significantly accelerated by the addition of Fe2+ or Fenton's reagent (Fe2+ and H2O2). nih.gov

Mechanistic studies indicate that the degradation process typically begins with the hydroxyl radical attacking the chromophore group—the part of the molecule responsible for its color. mdpi.com This leads to rapid decolorization. Subsequently, the azo bond (-N=N-) is broken, often releasing nitrogen as N2 gas. mdpi.com Further oxidation can break down the resulting aromatic intermediates. researchgate.net

Table 3: Environmental Remediation Strategies for Brilliant Red Dyes

| Remediation Strategy | Key Reagents/Conditions | Mechanism | Reported Efficiency |

| Photocatalysis | TiO2, UV/Solar Light, Acidic pH (2-3) nih.govleuphana.de | Generation of ∙OH radicals on the TiO2 surface. researchgate.net | ~90% decolorization in 20 minutes. nih.govresearchgate.net |

| Photo-Fenton-like | UV Light, Mn2+, H2O2, Acidic pH mdpi.com | Catalytic and photocatalytic decomposition of H2O2 to form ∙OH radicals. mdpi.com | Synergistic effect, 2.6 times greater than the sum of individual processes. mdpi.com |

| Ultrasonic Cavitation | Ultrasound, Fe2+, H2O2 | Degradation via high temperatures and pressures from acoustic cavitation. nih.gov | Degradation follows pseudo-first-order kinetics; rate is accelerated by additives. nih.gov |

| Biofilm Electrode Reactor | Microbial action combined with an electrochemical process. | Azo bonds are broken at the cathode, and the resulting aromatic amines are further metabolized at the anode. researchgate.net | Effective degradation and decolorization. researchgate.net |

Interdisciplinary Research Integrating Materials Science, Biology, and Environmental Studies

The study of this compound extends beyond pure chemistry, involving integrated research across multiple scientific disciplines.